2-Amino-3-phenylbutanoic acid

Vue d'ensemble

Description

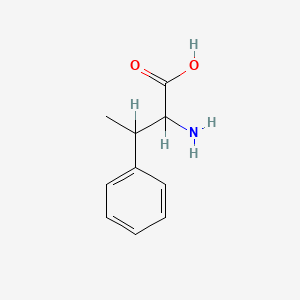

2-Amino-3-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the asymmetric hydrogenation of 2-phenyl-3-butenoic acid using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the enzymatic reduction of 2-oxo-3-phenylbutanoic acid using phenylalanine dehydrogenase has been reported as an efficient method .

Analyse Des Réactions Chimiques

Reductive Amination

-

Reagents : Benzaldehyde, ethyl acetoacetate, aluminum chloride, hydrochloric acid

-

Conditions : Friedel-Crafts alkylation followed by hydrolysis and reduction

-

Yield : ≥65% for reduction steps using hydrogen gas with Pd/C catalyst

Amino Group Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Products : Oximes, nitriles, or imines via oxidation of the primary amine

-

Conditions : Acidic or neutral aqueous solutions at 25–80°C

Carboxylic Acid Oxidation

-

Reagents : Ozone (O₃), hydrogen peroxide (H₂O₂)

-

Products : Ketones (e.g., phenylbutanone derivatives)

Carboxylic Acid Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Products : Primary alcohols (e.g., 3-phenylbutanol derivatives)

-

Yield : ~70–85% under anhydrous conditions

Catalytic Hydrogenation

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides

-

Products : N-alkylated or N-acylated derivatives

-

Conditions : Basic pH (e.g., NaOH) at 0–25°C

Electrophilic Aromatic Substitution

-

Reagents : Bromine (Br₂), nitric acid (HNO₃)

-

Products : Halogenated or nitro-substituted phenyl derivatives

-

Regioselectivity : Para-substitution dominates due to phenyl ring activation

Peptide Bond Formation

-

Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Applications : Synthesis of dipeptides or macrocyclic compounds

Lactam Formation

-

Conditions : Heating under reflux with dehydrating agents (e.g., P₂O₅)

-

Products : Five- or six-membered lactams via intramolecular cyclization

Enzymatic Interactions

Comparative Reaction Data

Applications De Recherche Scientifique

Medicinal Chemistry

- Therapeutic Use : Investigated for treating anxiety disorders, post-traumatic stress disorder (PTSD), depression, and insomnia. Clinical trials have shown significant improvements in anxiety symptoms among patients using Phenibut .

- Neuroprotective Effects : In animal models, Phenibut has demonstrated potential neuroprotective properties, reducing neuronal loss and improving cognitive function in models of neurodegeneration .

Pharmacology

- GABAergic Activity : As a GABA analog, it is studied for its role in modulating GABAergic neurotransmission, which is crucial for maintaining balance in excitatory and inhibitory signals in the brain .

- Pain Management : Its interaction with voltage-dependent calcium channels suggests potential applications in pain management, similar to gabapentin .

Psychopharmacology

- Anxiolytic Effects : Clinical studies have reported that Phenibut can significantly reduce anxiety levels and improve mood in individuals with generalized anxiety disorder .

- Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions such as memory and learning due to its dopaminergic activity .

Case Studies

Mécanisme D'action

The mechanism of action of 2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as phenylalanine dehydrogenase, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to participate in enzymatic reactions, influencing metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Comparison: 2-Amino-3-phenylbutanoic acid is unique due to the presence of both an amino group and a phenyl group on the butanoic acid backbone, which imparts distinct chemical properties and reactivity. Compared to 2-amino-3-methylbutanoic acid, the phenyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Activité Biologique

2-Amino-3-phenylbutanoic acid, also known as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention in both biochemical research and clinical applications due to its unique biological activities, particularly its role as a GABA_B receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : Approximately 179.22 g/mol

- CAS Number : 5438-07-3

The compound features a chiral center, which contributes to its diverse biological activity. Its structure includes an amino group and a phenyl group attached to a butanoic acid backbone, allowing it to interact with various biological targets.

The primary mechanism of action for this compound involves its interaction with GABA_B receptors in the central nervous system. This interaction leads to several pharmacological effects:

- Anxiolytic Effects : The compound exhibits anxiolytic properties similar to those of traditional benzodiazepines but with a different side effect profile.

- Neuroprotective Effects : Research suggests that it may protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.

1. Anxiolytic and Sedative Effects

Phenibut is often used for its anxiolytic effects, which can be beneficial in treating anxiety disorders. Clinical studies have demonstrated that it can reduce anxiety levels without significant sedation at lower doses .

2. Neuroprotection

Emerging research indicates that this compound may have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases .

3. Modulation of Neurotransmitter Systems

The compound influences various neurotransmitter systems, particularly through its action on GABA_B receptors. It enhances GABAergic transmission while inhibiting glutamatergic activity, which is crucial for maintaining the balance between excitation and inhibition in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Propriétés

IUPAC Name |

2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-12-0 | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-3-phenylbutanoic acid interact with its target and what are the downstream effects?

A: this compound, also known as α-methylphenylalanine, acts as a phenylalanine analogue and interferes with phenylalanine metabolism. [, ] One of its primary mechanisms of action involves inhibiting the incorporation of phenylalanine into proteins. [] Additionally, research in Anacystis nidulans, a type of blue-green algae, has shown that this compound can be used to select for mutant strains with altered DAHP synthetase activity. [] DAHP synthetase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, in bacteria, fungi, and plants. By inhibiting this enzyme, this compound disrupts the production of these essential amino acids.

Q2: Can you elaborate on the specific effects of this compound on DAHP synthetase activity observed in the Anacystis nidulans study?

A: The study identified three types of Anacystis nidulans mutants resistant to this compound. [] The first type showed no change in DAHP synthetase activity compared to the wild-type strain. The second type exhibited significantly reduced DAHP synthetase activity. Interestingly, the third mutant type possessed a DAHP synthetase enzyme that was less sensitive to inhibition by tyrosine. This suggests that this compound may bind to and inhibit DAHP synthetase similarly to tyrosine, and the mutations alter the enzyme's binding site to reduce this inhibition. Further kinetic studies with the purified enzymes from the wild-type and feedback-insensitive strains revealed differences in their apparent constants and the nature of inhibition by tyrosine. [] These findings highlight the potential of this compound as a tool for investigating the regulation and feedback mechanisms of aromatic amino acid biosynthesis.

Q3: Research has shown that this compound can influence the metabolism of radioactive phenylalanine in rats. Could you explain this interaction?

A: When co-administered with radiolabeled phenylalanine in rats, this compound was found to accelerate the catabolism of the labeled phenylalanine. [] This was evidenced by increased radioactivity in urine and, in some cases, expired CO2. This suggests that the presence of this compound may enhance the breakdown of phenylalanine or its conversion into other metabolites that are more readily excreted. Furthermore, the study demonstrated that this compound reduced the incorporation of radioactive phenylalanine into tissue proteins, further supporting its role in disrupting phenylalanine utilization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.